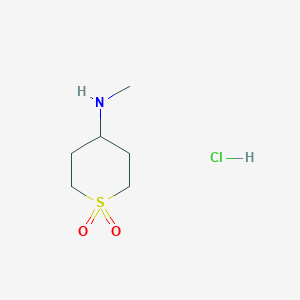
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the CAS Number: 926189-44-8 . It has a molecular weight of 368.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-fluoro-3-(4-morpholinylsulfonyl)benzoic acid . The InChI code for this compound is 1S/C11H11BrFNO5S/c12-7-5-8(11(15)16)10(13)9(6-7)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 368.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves the introduction of a bromine and a fluorine atom onto a benzoic acid ring, followed by the addition of a morpholine-4-sulfonyl group. The synthesis will be carried out in several steps, including protection of the carboxylic acid group, bromination, fluorination, and sulfonation.", "Starting Materials": [ "Benzoic acid", "Morpholine", "Sulfonyl chloride", "Bromine", "Potassium fluoride", "Dimethylformamide", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Protection of the carboxylic acid group using acetic anhydride and sodium acetate in dimethylformamide", "Bromination of the protected benzoic acid using bromine and hydrochloric acid in acetic acid", "Fluorination of the brominated benzoic acid using potassium fluoride in dimethylformamide", "Deprotection of the carboxylic acid group using sodium hydroxide in ethanol", "Sulfonation of the deprotected benzoic acid using morpholine and sulfonyl chloride in dimethylformamide" ] } | |
CAS-Nummer |
926189-44-8 |
Produktname |
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid |
Molekularformel |
C11H11BrFNO5S |
Molekulargewicht |
368.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



